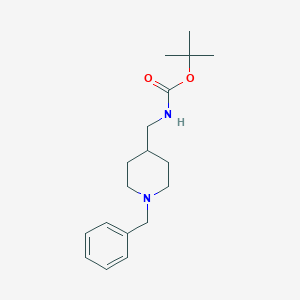
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
Descripción general
Descripción
"tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate" is a significant chemical compound used in the synthesis of various biologically active compounds, including novel protein tyrosine kinase inhibitors and potential CCR2 antagonists. Its relevance in medicinal chemistry and organic synthesis is highlighted by its involvement in creating intermediates for drug development and other chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives involves multi-step chemical processes, including acylation, nucleophilic substitution, reduction, and oxidation. For instance, a rapid synthetic method has been established for a related compound, which is synthesized from commercially available starting materials through steps yielding up to 81% total yield (Zhao et al., 2017). Another example involves the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of tert-butyl carbamate derivatives reveals an intricate array of interactions that facilitate their role in chemical synthesis. For example, the asymmetric unit of some derivatives comprises multiple molecules exhibiting similar conformations but differing in molecular environments. This variance highlights the complexity of hydrogen bond interactions assembling the molecules into a three-dimensional architecture (Das et al., 2016).
Chemical Reactions and Properties
Tert-butyl carbamate derivatives undergo various chemical reactions, including cycloadditions and Diels-Alder reactions, demonstrating their versatility in organic synthesis. For instance, Cu(I)-catalyzed [3+2] cycloadditions with tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate lead to mixtures of diastereomeric non-racemic chromatographically separable cycloadducts, showing the potential for regio- and stereo-selective synthesis (Pušavec et al., 2014).
Physical Properties Analysis
The physical properties of tert-butyl carbamate derivatives, such as their ability to form organogels and emit strong blue light when used as xerogel-based films, highlight their potential application in materials science. The presence of tert-butyl groups significantly impacts gel formation, suggesting that the structural modification of carbazole derivatives can lead to materials with desirable physical properties (Sun et al., 2015).
Chemical Properties Analysis
Tert-butyl carbamate derivatives exhibit a wide range of chemical properties, including acting as intermediates in the synthesis of bioactive molecules and undergoing selective deprotection reactions. These compounds are versatile agents in organic chemistry, offering pathways for synthesizing complex molecules and facilitating various chemical transformations (Li et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSDIKJHXTJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384974 | |
| Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | |
CAS RN |
173340-23-3 | |
| Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



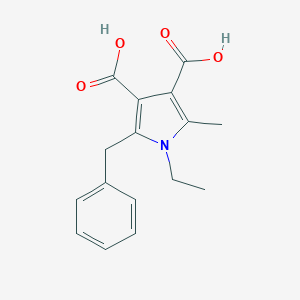
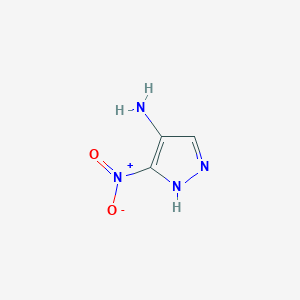
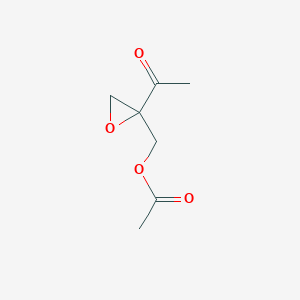
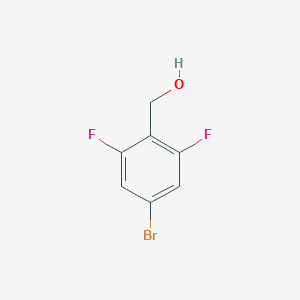
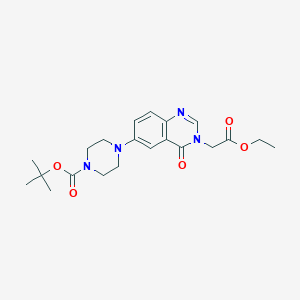
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)
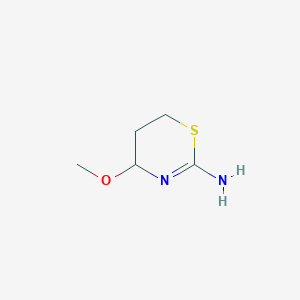

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)

